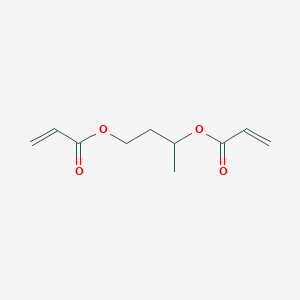

1,3-丁二醇二丙烯酸酯

描述

Butane-1,3-diyl diacrylate is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and synthetic methods that could be relevant to understanding the synthesis and properties of diacrylate compounds. For instance, butane-1,2-diacetals are mentioned as selective protecting groups for diols, which suggests that similar butane derivatives like butane-1,3-diyl diacrylate could also be used in synthetic chemistry for protection or other purposes .

Synthesis Analysis

The synthesis of related compounds involves the use of protecting groups and the construction of complex molecules from simpler starting materials. For example, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in a Rho–kinase inhibitor, demonstrates the use of intramolecular cyclization starting from commercially available amino alcohols . This indicates that the synthesis of butane-1,3-diyl diacrylate might also involve stepwise reactions starting from simple precursors, possibly involving protection and deprotection steps.

Molecular Structure Analysis

The molecular structures of butyrate and 1,3-dioxane derivatives have been characterized using spectroscopic techniques and X-ray diffraction . These techniques could similarly be applied to analyze the molecular structure of butane-1,3-diyl diacrylate. Understanding the crystal packing and hydrogen bonding interactions in these structures can provide insights into the stability and reactivity of butane-1,3-diyl diacrylate.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of butane-1,3-diyl diacrylate. However, the interplay of valence isomers in bicyclo[1.1.0]butanes and their isomerization to cyclopropenes suggests that butane-1,3-diyl diacrylate may also undergo interesting valence isomerization reactions. The reactivity of the acrylate groups in butane-1,3-diyl diacrylate would likely be a key aspect of its chemical behavior, as acrylates are known to participate in various polymerization and addition reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of butane-1,3-diyl diacrylate are not discussed in the provided papers, the properties of related compounds can offer some predictions. For example, the crystal structures and spectroscopic data of butyrate and 1,3-dioxane derivatives provide information on their physical state and molecular interactions . Butane-1,3-diyl diacrylate is likely to be a liquid at room temperature given its molecular weight and structure, and its acrylate groups suggest it would have reactive properties suitable for polymerization.

科学研究应用

药物递送系统

1,3-丁二醇二丙烯酸酯用于开发药物递送系统 . 它可以与聚乙二醇二丙烯酸酯(PEGDA)结合,以创建用于全身或局部药物应用的支架 . 样品的热机械性能可以通过将PEGDA与1,3-丁二醇二丙烯酸酯混合来影响 .

聚合物合成

该化合物作为聚合物合成中的一个组成部分,特别是在聚丙烯酸酯的合成中 . 它可以与其他丙烯酸酯结合以调节热机械性能,例如拉伸应力和玻璃化转变温度 (Tg),以适应其医疗应用 .

纳米材料的制造

1,3-丁二醇二丙烯酸酯在纳米材料的制造中起着重要作用,包括纳米线和纳米管 . 它可以用于在纳米尺度上创建复杂结构,这些结构在电子学、医学和材料科学等各个领域都有应用 .

有机化合物的合成

该化合物有助于合成各种有机化合物,包括染料和颜料 . 它可以用作合成复杂有机分子的构建模块 .

涂料和粘合剂

虽然没有关于1,3-丁二醇二丙烯酸酯的具体细节,但类似的化合物,如1,4-丁二醇二丙烯酸酯,在绘画、涂料、油墨、树脂和粘合剂的干燥技术中使用

安全和危害

Butane-1,3-diyl diacrylate is classified as a danger according to GHS05 and GHS07 . It has hazard statements H312-H314-H317, indicating that it is harmful in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

Butane-1,3-diyl diacrylate is a versatile chemical compound with applications ranging from polymer synthesis to surface coatings. This suggests that it has immense potential for advancements in various fields.

Relevant Papers

One relevant paper is "Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts" . This review covers several of the most important homogeneously catalyzed processes and technologies which are currently used or have the potential to produce fine and bulk chemicals from 1,3-butadiene .

作用机制

Target of Action

1,3-Butanediol diacrylate (BDDA) is an acrylate monomer . Its primary targets are the molecules in the polymer synthesis process, particularly in the creation of polyacrylates . It plays a significant role in the fabrication of nanomaterials, including nanowires and nanotubes .

Mode of Action

BDDA is a multifunctional crosslinking agent . It has a relatively low viscosity and undergoes photopolymerization, initiated by UV radiation . This interaction with its targets results in the formation of cross-linked polymer structures, contributing to the flexibility and elasticity of the cured materials .

Biochemical Pathways

It is known that bdda is used in the polymer synthesis process, particularly in the creation of polyacrylates . The polymerization process involves the formation of covalent bonds between monomers, creating a polymer chain. BDDA, as a crosslinking agent, can form bridges between these chains, enhancing the properties of the resulting polymer.

Result of Action

The primary result of BDDA’s action is the formation of cross-linked polyacrylate structures . These structures have enhanced mechanical properties, including increased flexibility and elasticity . In the context of nanomaterial fabrication, BDDA can contribute to the formation of nanowires and nanotubes .

Action Environment

The action of BDDA is influenced by several environmental factors. For instance, the photopolymerization process it undergoes is initiated by UV radiation . Therefore, the presence and intensity of UV light can significantly impact BDDA’s efficacy. Additionally, the temperature and pH can affect the polymerization process and, consequently, the properties of the resulting polymer.

属性

IUPAC Name |

3-prop-2-enoyloxybutyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-4-9(11)13-7-6-8(3)14-10(12)5-2/h4-5,8H,1-2,6-7H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMIAEWUVYWVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

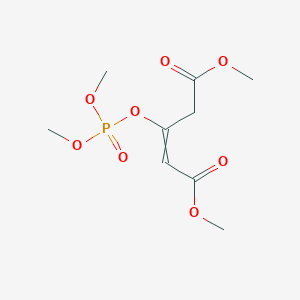

Canonical SMILES |

CC(CCOC(=O)C=C)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62083-89-0 | |

| Record name | 2-Propenoic acid, 1,1′-(1-methyl-1,3-propanediyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62083-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4038845 | |

| Record name | 1,3-Butylene diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 1,1'-(1-methyl-1,3-propanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

19485-03-1 | |

| Record name | 1,3-Butanediol, diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19485-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butylene glycol diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019485031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-(1-methyl-1,3-propanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butylene diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-1,3-diyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BUTYLENE GLYCOL DIACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IW75O1D484 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)

![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B91213.png)

![N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide](/img/structure/B91218.png)